2-{5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(4-methylphenyl)acetamide
Description
This compound features a thieno[2,3-d]pyrimidin-4-one core fused with a 1,2,4-oxadiazole ring and an N-(4-methylphenyl)acetamide side chain. Its synthesis involves reacting 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with substituted phenyl-1,2,4-oxadiazoles under mild conditions (caesium carbonate, dry DMF, room temperature), yielding stable derivatives characterized via ¹H NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
2-[5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S/c1-14-4-8-17(9-5-14)22-28-23(33-29-22)21-16(3)20-24(34-21)26-13-30(25(20)32)12-19(31)27-18-10-6-15(2)7-11-18/h4-11,13H,12H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNYKCIGCMFSMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NC5=CC=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,4-Oxadiazole Substituent
The 1,2,4-oxadiazole ring is synthesized via cyclization between a nitrile and hydroxylamine derivative. For the 4-methylphenyl-substituted oxadiazole:
- Amidoxime Formation : 4-Methylbenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours to yield N-hydroxy-4-methylbenzimidamide.
- Cyclization : The amidoxime is treated with ethyl chlorooxoacetate in dichloromethane under reflux for 12 hours, forming ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate.
Construction of the Thieno[2,3-d]Pyrimidinone Skeleton
- Thiophene Ring Formation : Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate undergoes condensation with thiourea and methyl acetoacetate in acetic acid at 120°C for 8 hours, yielding 5-methyl-6-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one (Intermediate A).
Optimization and Mechanistic Insights
Role of Reaction Conditions
Byproduct Mitigation
- Temperature Control : Maintaining 60°C minimizes side reactions such as oxadiazole ring opening.
- Purification : Crystallization from 2-propanol removes unreacted starting materials and inorganic salts.
Analytical Validation and Quality Control
Spectroscopic Confirmation
Purity Assessment
Comparative Analysis with Structural Analogs
Substituent Effects on Yield
| Substituent Position | R Group | Yield (%) | Source |
|---|---|---|---|
| 3 (Pyrimidinone) | N-(4-MePh)Ac | 72–80 | |
| 3 (Pyrimidinone) | N-(3-AcPh)Ac | 68–75 | |
| 4 (Oxadiazole) | 4-MePh | 78–85 | |
| 4 (Oxadiazole) | 3-MePh | 70–77 |
Thermal Stability
Scalability and Industrial Relevance
Kilogram-Scale Synthesis
Environmental Considerations
- Waste Management : DMF is recovered via distillation (85% efficiency), reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
- However, the thienopyrimidinone core may confer distinct target selectivity compared to BI 665915’s pyrimidine scaffold .
- Synthetic Accessibility : Unlike BI 665915, which requires structure-guided optimization for DMPK, the target compound is synthesized via a one-step, room-temperature reaction, favoring scalability .
- Substituent Effects : The 4-methylphenyl groups on the target compound contrast with the 4-methoxyphenyl groups in pyrrolo-thiazolo-pyrimidine derivatives (), which may alter solubility and metabolic stability .
- Acetamide Linkage : The N-(4-methylphenyl)acetamide group is structurally akin to fentanyl derivatives (), but its role here likely differs—modulating enzyme binding rather than opioid receptor interactions .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability: Thienopyrimidinones (e.g., ) resist oxidation better than benzoxazinones, suggesting the target compound may have favorable hepatic clearance .
- Drug-Drug Interaction Risk : Unlike BI 665915, the target compound’s lack of reported CYP3A4 data necessitates further study, though the absence of basic amines (common in CYP substrates) may reduce risks .
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